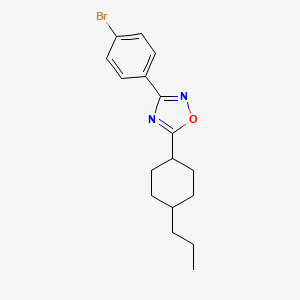![molecular formula C13H9Cl2N3O2S B11522766 5-chloro-1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B11522766.png)
5-chloro-1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound, in particular, is characterized by the presence of chloro and methyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves the reaction of 5-chloro-1H-1,2,3-benzotriazole with 4-chloro-3-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl derivative. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
5-Chloro-1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-chloro-1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazole: Lacks the chloro and sulfonyl groups, making it less reactive.
5-Chloro-1H-1,2,3-benzotriazole: Similar structure but without the sulfonyl group, leading to different reactivity.
4-Chloro-3-methylbenzenesulfonyl chloride: Used as a precursor in the synthesis of the target compound.
Uniqueness
5-Chloro-1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole is unique due to the presence of both chloro and sulfonyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C13H9Cl2N3O2S |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
5-chloro-1-(4-chloro-3-methylphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C13H9Cl2N3O2S/c1-8-6-10(3-4-11(8)15)21(19,20)18-13-5-2-9(14)7-12(13)16-17-18/h2-7H,1H3 |
InChI Key |
PZDRMOKYJJSGFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)N=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-phenyl-2-[4-(phenylethynyl)phenyl]-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole](/img/structure/B11522687.png)
![N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]pyridine-4-carbohydrazide](/img/structure/B11522688.png)

![4-{3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-(3-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11522696.png)


![(2E)-(3-methylcyclohexylidene)[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B11522724.png)
![2-{[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11522733.png)
![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11522736.png)

![3-[(3-Hydroxypropyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11522748.png)
![2-(4-{5-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B11522750.png)

![3-[(2Z)-4-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B11522755.png)
